4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one
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Overview
Description
4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one is a heterocyclic compound that combines a chromene and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one typically involves multicomponent reactions. One common method is the reaction of 3-formylchromones, amines, and paraformaldehyde under microwave dielectric heating. This method is catalyst-free and solvent-free, delivering the desired product in good to excellent yields . Another approach involves the reaction of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate, followed by cyclocondensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial use with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Substitution reactions, particularly at the amino group, can lead to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted chromeno[4,3-D]pyrimidines, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its antimicrobial and anti-inflammatory properties make it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one can be compared with other similar compounds, such as:
4H-chromene derivatives: These compounds share the chromene core but differ in their biological activities and synthetic routes.
Pyrimidine derivatives: These compounds have a pyrimidine ring and exhibit a wide range of biological activities.
Pyrazolo[3,4-D]pyrimidine derivatives: These compounds are known for their CDK inhibitory activity and anticancer properties.
The uniqueness of this compound lies in its combined chromene and pyrimidine structure, which imparts a distinct set of biological activities and synthetic versatility .
Properties
CAS No. |
871131-52-1 |
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Molecular Formula |
C11H7N3O2 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
4-aminochromeno[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C11H7N3O2/c12-10-8-9(13-5-14-10)6-3-1-2-4-7(6)16-11(8)15/h1-5H,(H2,12,13,14) |
InChI Key |
ANSYCHQJSHLCLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=NC=N3)N)C(=O)O2 |
Origin of Product |
United States |
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